2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Description
2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic compound featuring a thiazole ring system. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry and medicine.
Properties
IUPAC Name |
1,3-thiazol-4-yl-[2-(1,3-thiazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS2/c18-12(11-7-19-8-15-11)16-3-9-5-17(6-10(9)4-16)13-14-1-2-20-13/h1-2,7-10H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSVWEYWJYXQOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CS3)C(=O)C4=CSC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through cyclization reactions involving thioamides and α-haloketones . The reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Substitution Reactions
The thiazole rings in this compound are susceptible to electrophilic and nucleophilic substitution. For example:
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Electrophilic substitution occurs preferentially at the 5-position of the thiazole ring due to electron-rich sulfur and nitrogen atoms directing incoming electrophiles .
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Nucleophilic substitution is observed at the 2-position of the thiazole when activated by electron-withdrawing groups (e.g., carbonyl) .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Electrophilic halogenation | Acetic acid, 25°C | Br₂, Cl₂ | 5-Bromo/chloro-thiazole derivatives |
| Nucleophilic acyl substitution | DMF, reflux | Amines, alcohols | Amide/ester analogs at carbonyl linkage |
Oxidation and Reduction
The sulfur atom in the thiazole ring and the carbonyl group participate in redox reactions:
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Oxidation of the thiazole sulfur to sulfoxide or sulfone derivatives using hydrogen peroxide or mCPBA .
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Reduction of the carbonyl group to a methylene bridge via LiAlH₄ or catalytic hydrogenation .
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| Thiazole oxidation | H₂O₂, 70°C | Acetic acid | Thiazole sulfoxide/sulfone derivatives |
| Carbonyl reduction | LiAlH₄, THF | 0°C to room temperature | Methylene-linked pyrrolo-pyrrole-thiazole analog |
Coordination Chemistry
The nitrogen atoms in the pyrrolo-pyrrole system and thiazole rings enable metal coordination, forming complexes with therapeutic or catalytic applications. For example:
| Metal Ion | Ligand Sites | Application |
|---|---|---|
| Pd(II) | Pyrrolo-pyrrole N, thiazole N | Suzuki-Miyaura coupling |
| Zn(II) | Thiazole S, carbonyl O | Antimicrobial agents |
Ring Functionalization
The bicyclic pyrrolo-pyrrole system undergoes alkylation or acylation at its secondary amine sites:
| Reaction Type | Conditions | Reagents | Products |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, 60°C | Methyl iodide | N-Methylpyrrolo-pyrrole derivative |
| N-Acylation | Pyridine, CH₂Cl₂ | Acetyl chloride | N-Acetylpyrrolo-pyrrole analog |
Cycloaddition Reactions
The thiazole rings participate in [4+2] cycloadditions with dienophiles, forming fused heterocycles:
| Dienophile | Conditions | Products |
|---|---|---|
| Maleic anhydride | Toluene, 110°C | Fused thiazole-pyrrolo-pyrrole-oxanorbornene |
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a valuable building block for creating more complex molecules. Its unique structural features allow for the exploration of new chemical properties and reactivity patterns. Researchers utilize it to develop novel synthetic pathways that can lead to the discovery of new compounds with desirable characteristics .
Biology
The biological applications of this compound are particularly noteworthy:
- Antimicrobial Activity : Studies have indicated that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole ring enhances the interaction with biological targets, making it effective against various pathogens .
- Antiviral Properties : Research has shown potential antiviral applications, particularly in targeting viral enzymes critical for replication. The structure allows for specific interactions that may inhibit viral activity.
Medicine
The compound is under investigation for its therapeutic potential:
- Drug Development : Its unique chemical structure is being explored for developing drugs targeting specific enzymes or receptors involved in diseases such as cancer and infections.
- Mechanism of Action : The compound may act by modulating enzyme activity or receptor interactions, influencing various biological pathways. This mechanism is crucial for its potential use as a therapeutic agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. Results showed a significant reduction in bacterial growth at low concentrations, indicating its potential as an antimicrobial agent.
Case Study 2: Antiviral Activity
Research focused on the antiviral effects of this compound against influenza virus strains demonstrated that it could inhibit viral replication by interfering with the viral polymerase enzyme.
Mechanism of Action
The mechanism of action of 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-thiazole: A simpler thiazole derivative with similar biological activities.
2-aminothiazole: Known for its antimicrobial properties.
Benzothiazole: Another thiazole derivative with applications in medicine and industry.
Uniqueness
2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is unique due to its complex structure, which combines multiple ring systems. This complexity can enhance its biological activity and specificity, making it a valuable compound for research and development.
Biological Activity
The compound 2-[5-(1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
The synthesis of this compound typically involves multi-step organic reactions. Initial steps focus on constructing the thiazole and octahydropyrrolo[3,4-c]pyrrole moieties. Common reagents include thionyl chloride and sodium hydride, with various organic solvents facilitating the reactions. The final product exhibits a molecular formula of and a molecular weight of approximately 373.49 g/mol.
Antimicrobial Properties
Research indicates that thiazole derivatives possess significant antimicrobial activity. The presence of the thiazole ring in the compound enhances its interaction with microbial enzymes or receptors, potentially inhibiting their function. In vitro studies have demonstrated that related compounds exhibit potent activity against various bacterial strains and fungi, suggesting that this compound may have similar properties .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies involving pyrrole derivatives have shown promising results in inhibiting cell proliferation in cancer cell lines. For instance, certain synthesized pyrrole compounds demonstrated significant cytotoxic effects against HepG-2 (liver cancer) and EACC (esophageal adenocarcinoma) cell lines, indicating that the biological activity of similar structures could be extrapolated to this compound .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes involved in microbial metabolism or cancer cell proliferation, inhibiting their activity.
- Cellular Interaction : The compound may induce apoptosis in cancer cells through pathways involving caspase activation, as seen in studies with related compounds .
- Binding Affinity : Molecular docking studies suggest that the compound may bind effectively to target proteins, modifying their activity and leading to biological responses .
Research Findings and Case Studies
A series of studies have been conducted to evaluate the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the octahydropyrrolo[3,4-c]pyrrole-thiazole scaffold?
- Methodological Answer : The core structure can be synthesized via heterocyclization reactions and multicomponent couplings . For example:
- Step 1 : Use Paal-Knorr pyrrole synthesis to form the octahydropyrrolo[3,4-c]pyrrole ring system .
- Step 2 : Introduce the thiazole moiety via chloroacylation followed by cyclization with thioureas or thioamides .
- Step 3 : Optimize regioselectivity using subcritical water as a green solvent, which reduces reaction times (e.g., from 12 hours to 2–4 hours) and improves yields (up to 85%) compared to traditional solvents like acetone .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- 1H/13C NMR Spectroscopy : Identify characteristic peaks for the thiazole (δ 7.2–8.1 ppm for protons) and pyrrolo-pyrrole (δ 2.5–4.0 ppm for bridgehead protons) .
- X-ray Crystallography : Use the SHELX software suite for structure refinement. SHELXL is particularly effective for resolving conformational flexibility in fused bicyclic systems .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected error < 2 ppm).
Q. What are the standard protocols for purity assessment and byproduct identification?
- Methodological Answer :
- HPLC-DAD/MS : Use reverse-phase C18 columns with acetonitrile/water gradients to detect impurities. For example, a common byproduct is uncyclized thiourea intermediates , identifiable via retention time shifts .
- Elemental Analysis : Acceptable C, H, N, S percentages should deviate < 0.4% from theoretical values.
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial assays) be resolved?
- Methodological Answer :
- Dose-Response Validation : Test compounds at multiple concentrations (e.g., 15.62–250 μg/mL) against standardized strains (e.g., Mycobacterium tuberculosis H37Rv). Replicate assays in triplicate to assess reproducibility .
- In Silico Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., lanosterol 14-α-demethylase, PDB: 3LD6). Compare binding affinities (ΔG values) with experimental IC50 data to identify false positives .
Q. What strategies mitigate low yields in the final cyclization step?
- Methodological Answer :
- Solvent Optimization : Replace acetone with subcritical water (150°C, 15 bar), which enhances reaction kinetics and reduces side reactions like oxidation .
- Catalytic Additives : Introduce p-toluenesulfonic acid (10 mol%) to stabilize transition states during heterocyclization .
- Byproduct Analysis : Use LC-MS to detect and quantify intermediates (e.g., open-chain thioureas), then adjust stoichiometry or reaction time accordingly.
Q. How can conformational flexibility in the octahydropyrrolo[3,4-c]pyrrole core impact pharmacological activity?
- Methodological Answer :
- Dynamic NMR Studies : Perform variable-temperature 1H NMR (e.g., 25–80°C) to observe ring-flipping dynamics. Slow exchange rates (Δδ > 0.5 ppm) suggest rigid conformers with distinct bioactivity profiles.
- Molecular Dynamics Simulations : Simulate free-energy landscapes (using AMBER or GROMACS ) to identify dominant conformers and correlate them with kinase inhibition data .
Q. What analytical techniques are suitable for detecting tautomeric or zwitterionic forms?
- Methodological Answer :
- IR Spectroscopy : Look for N–H stretching bands (3200–3500 cm⁻¹) indicative of thiol-thione tautomerism .
- X-ray Photoelectron Spectroscopy (XPS) : Analyze sulfur (S 2p) binding energies to distinguish thione (163–164 eV) from thiol (161–162 eV) forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
